1,13-Tridecanediol

Phase-change materials Thermal management Solid-solid transition

PROTAC researchers requiring precise linker length identity cannot substitute even-chain diols without compromising ternary complex geometry and DC50 reproducibility. 1,13-Tridecanediol (C13) delivers the exact spacer for lead-optimized degraders. • C13 linker ensures batch-to-batch SAR fidelity; even-chain analogs alter complex geometry. • Odd-carbon parity enables unique solid-solid phase transition (62% enthalpy pre-melt) for passive thermal management. • Green synthesis route available (furfural-based, 76.5% yield) for renewable-carbon procurement.

Molecular Formula C13H28O2
Molecular Weight 216.36 g/mol
CAS No. 13362-52-2
Cat. No. B076597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,13-Tridecanediol
CAS13362-52-2
Molecular FormulaC13H28O2
Molecular Weight216.36 g/mol
Structural Identifiers
SMILESC(CCCCCCO)CCCCCCO
InChIInChI=1S/C13H28O2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-15/h14-15H,1-13H2
InChIKeyHCEPYODGJFPWOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,13-Tridecanediol: Chain Parity and Performance


1,13-Tridecanediol (CAS 13362-52-2; tridecane-1,13-diol) is a linear, odd‑carbon (C13) α,ω‑alkanediol that serves as a difunctional monomer, PROTAC linker, and pheromone intermediate [1]. It belongs to the homologous series HO–(CH₂)ₙ–OH where n = 13, placing it between 1,12‑dodecanediol (n = 12, even) and 1,14‑tetradecanediol (n = 14, even). Its two terminal primary hydroxyl groups allow incorporation into polyesters, polyurethanes, and UV‑curable resins, while the 13‑carbon backbone imparts crystallinity, thermal phase behaviour, and chain‑packing that differ fundamentally from the even‑numbered analogs .

1,13-Tridecanediol: Irreplaceable by C12/C14


In the α,ω‑alkanediol series, parity (odd vs. even carbon count) governs crystal packing, solid‑solid phase transitions, and the distribution of enthalpy between solid‑state and melting transitions [1]. 1,13‑Tridecanediol (odd) crystallises in an orthorhombic lattice and loses 62% of its total phase‑change enthalpy during a reversible solid‑solid transition before melting; in contrast, the even‑numbered 1,14‑tetradecanediol shows no such transition and melts directly [1]. The odd‑carbon diol also adopts a smectic A‑like layer structure with one terminal hydroxyl in a gauche conformation, whereas the even‑carbon 1,16‑hexadecanediol packs in a herringbone motif [2]. These structural and thermodynamic differences translate directly into divergent monomer reactivity, crystallisation kinetics, interfacial behaviour, and thermal management properties in polymers, making simple chain‑length substitution scientifically invalid.

1,13-Tridecanediol: Evidence vs. Analogs


Odd-Even Enthalpy Partitioning

Differential scanning calorimetry measurements on pure α,ω‑alkanediols (n = 13–24) reveal that 1,13‑tridecanediol (HOC₁₃H₂₆OH) loses 62% of its total crystal‑to‑liquid enthalpy during a reversible solid‑solid transition, with only 38% contributed by the final melting step [1]. In contrast, the even‑carbon 1,14‑tetradecanediol exhibits no solid‑solid transition and melts directly, while 1,12‑dodecanediol (n = 12) does show a transition but with a different enthalpy partition [1]. The average enthalpy increment per methylene unit from crystal to liquid for odd α,ω‑alkanediols is 4.0 kJ·mol⁻¹ [1].

Phase-change materials Thermal management Solid-solid transition

Crystal Packing: Smectic A-Like vs. Herringbone

Single‑crystal X‑ray diffraction (orthorhombic, P2₁2₁2₁, a = 7.143, b = 37.541, c = 5.111 Å, Z = 4, R = 0.079) shows that 1,13‑tridecanediol forms a layered structure closely resembling a smectic A liquid crystal, with one terminal hydroxyl in a gauche conformation and the other trans [2]. Under identical laboratory conditions, 1,16‑hexadecanediol (even C16) crystallises in a herringbone arrangement [1]. The gauche‑trans terminal conformation is also observed in 1,17‑heptadecanediol (odd C17) but not in shorter even diols [3].

Liquid crystal models Solid-state packing X-ray crystallography

Heat-Capacity Anomaly as Purity Indicator

Differential scanning calorimetry across 280–310 K for ten solid α,ω‑alkanediols (n = 6, 8–16) reveals a strictly linear temperature dependence of Cp,m for all homologs except 1,9‑nonanediol and 1,13‑tridecanediol, which deviate significantly from the linear trend [1]. The heat capacity of 1,13‑tridecanediol at 298.15 K, obtained by interpolation of the fitted polynomial, is distinct from the Cp,m values predicted by group‑additivity schemes, as confirmed by subsequent studies on empirical Cp overestimation in diols [2].

Thermodynamic characterisation DSC quality control Heat capacity

Biomass-Derived Synthesis Advantage

A 2023 study reports the selective synthesis of 1,13‑tridecanediol from furfural (a biomass platform molecule) via aldol condensation followed by stepwise hydrodeoxygenation over Raney Ni (initial C=C/C=O hydrogenation, 98.3% yield) and Pd/TiO₂–ZrO₂ (de‑OH and ring opening). Optimisation yielded 57.93% in pure water and 76.51% (69.64% based on furfural) upon addition of trace methanol [1]. By comparison, commercial petroleum‑derived routes for 1,12‑dodecanediol and 1,14‑tetradecanediol rely on multi‑step hydrogenation of the corresponding diesters or diacids, with typical isolated yields ranging from 10% to ~96% depending on substrate purity and catalyst load [2].

Green chemistry Furfural valorisation Catalytic hydrodeoxygenation

PROTAC Linker Length Specificity

1,13‑Tridecanediol is listed as a PROTAC linker building block where the 13‑carbon spacer length influences the ternary complex geometry between E3 ligase, target protein, and PROTAC molecule . While specific degradation efficiency data for the diol itself has not been published, systematic linker‑length SAR studies in PROTACs consistently show that altering the spacer by a single methylene unit (−CH₂−) can change DC₅₀ values by 10‑ to 100‑fold, depending on the target [1]. Therefore, 1,12‑dodecanediol (C12) and 1,14‑tetradecanediol (C14) are not interchangeable surrogates for the C13 spacer in lead‑optimised PROTAC candidates.

PROTAC design Linker SAR Targeted protein degradation

Polyester Crystallinity Modulation by C13

Patent disclosures for aliphatic‑aromatic biodegradable polyesters explicitly claim compositions incorporating 1,13‑tridecanediol alongside 1,12‑dodecanediol and 1,14‑tetradecanediol, where the C13 diol provides a balance of chain flexibility (from the additional methylene vs. C12) without the excessive melting‑point depression observed with C14 [1][2]. While the patents do not disclose specific Tg or Tm values per diol, the parity‑governed thermal behaviour documented in [3] predicts that the odd C13 diol will lower polyester crystallinity less than the even C14, owing to the orthorhombic‑to‑monoclinic crystal symmetry difference.

Biodegradable polyesters Aliphatic-aromatic copolyesters Monomer selection

1,13-Tridecanediol: Application Scenarios


Thermal-Regulation Composites via Pre-Melt Enthalpy

Materials engineers designing passive thermal management systems can specify 1,13‑tridecanediol as the phase‑change component, capitalising on the fact that it releases 62% of its total enthalpy at the solid‑solid transition before reaching the melting point — a feature absent in 1,14‑tetradecanediol and less pronounced in 1,12‑dodecanediol [1]. This broadens the effective temperature window over which heat is absorbed or released, improving temperature buffering in electronics, textiles, or building materials.

Liquid-Crystal Model and Anisotropic Polymer Precursor

Research groups studying smectic‑phase liquid crystals or synthesising layered polymer networks benefit from the smectic A‑like crystal structure confirmed by single‑crystal XRD for 1,13‑tridecanediol, which is structurally distinct from the herringbone motif of 1,16‑hexadecanediol [2]. This predisposition toward layered assembly can be exploited to impart anisotropic mechanical or optical properties in polyesters and polyurethanes, a design feature that even‑carbon diols cannot replicate.

Biomass-Derived Monomer Sourcing

Procurement organisations with renewable‑carbon mandates can source 1,13‑tridecanediol manufactured via the furfural‑based route, which achieves up to 76.5% yield in methanol‑assisted water. This provides a documented ‘green carbon’ advantage and a yield competitive with the petroleum‑based acid reduction route (~96%) while avoiding the poor yield (~10%) of the dimethyl ester pathway [3].

PROTAC Linker Supply: Spacer-Length Fidelity

Medicinal chemistry and degrader‑focused biotechs must maintain identical linker length across synthesis batches to preserve DC₅₀ reproducibility. 1,13‑Tridecanediol supplies the 13‑carbon spacer required for lead‑optimised PROTACs; substituting 1,12‑dodecanediol or 1,14‑tetradecanediol risks altering ternary complex geometry and invalidate structure–activity relationships, underscoring the procurement need for strict chain‑length identity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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